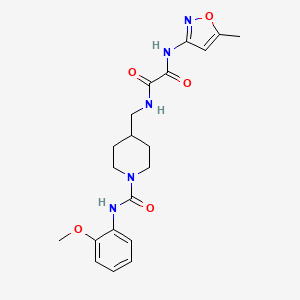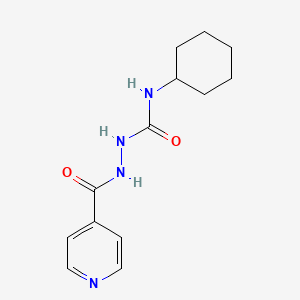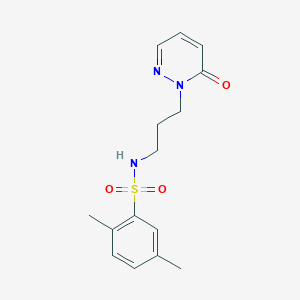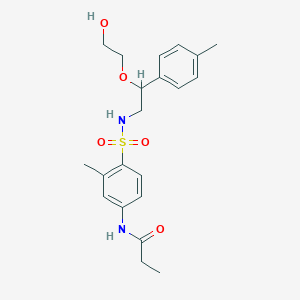![molecular formula C9H19NO B2815687 N-[2-(Tert-butoxy)ethyl]cyclopropanamine CAS No. 1250523-04-6](/img/structure/B2815687.png)
N-[2-(Tert-butoxy)ethyl]cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(Tert-butoxy)ethyl]cyclopropanamine” is a chemical compound with the CAS Number: 1250523-04-6 . It has a molecular weight of 157.26 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is N-(2-tert-butoxyethyl)cyclopropanamine . The InChI code for the compound is 1S/C9H19NO/c1-9(2,3)11-7-6-10-8-4-5-8/h8,10H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
“N-[2-(Tert-butoxy)ethyl]cyclopropanamine” is a liquid . The storage temperature for the compound is 4 degrees Celsius .科学的研究の応用
Kinetic Studies and Effects in Vivo
One study focused on the effects of N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine and related compounds in inhibiting monoamine oxidase (MAO) in vitro and in vivo, demonstrating potent inhibition properties (Fuller, 1968).
Functionalized Aminocyclopropanes Synthesis
Research on the synthesis of functionalized aminocyclopropanes from functionalized organozinc compounds and N,N-dialkylcarboxamides highlights the selective yield of cyclopropylamines, showcasing the compound's role in organic synthesis (Wiedemann, Marek, & Meijere, 2002).
Autocatalytic Radical Ring Opening
A study on the autocatalytic radical ring opening of N-cyclopropyl-N-phenylamines under aerobic conditions emphasizes the unique reactivity and potential applications in mechanistic studies of heteroatom-oxidizing enzymes (Wimalasena, Wickman, & Mahindaratne, 2001).
Precursor for Lithiated Cyclopropenone Acetal
Research on 2-tert-Butoxy-3-phenylcyclopropanone acetal as a stable precursor for lithiated cyclopropenone acetal indicates its importance in the practical synthesis of cysteine proteinase inhibitors, contributing to pharmaceutical chemistry (Sakaki & Ando, 2007).
Safety and Hazards
The compound has several hazard statements including H227, H315, H318, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . The signal word for the compound is “Danger” and it has GHS05, GHS07 pictograms .
特性
IUPAC Name |
N-[2-[(2-methylpropan-2-yl)oxy]ethyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)11-7-6-10-8-4-5-8/h8,10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPWBTAUDLQZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCNC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Tert-butoxy)ethyl]cyclopropanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid](/img/structure/B2815606.png)
![N-(2-chlorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2815607.png)


![3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B2815612.png)
![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2815614.png)

![[2-(Benzyldimethylsilyl)phenyl]methanol](/img/structure/B2815618.png)



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methylbenzamide hydrochloride](/img/structure/B2815626.png)
![2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2815627.png)